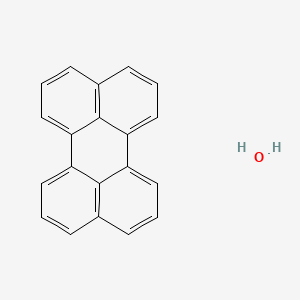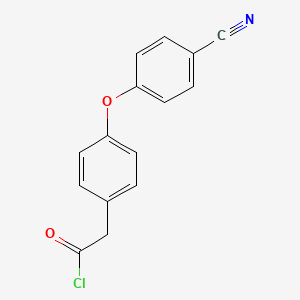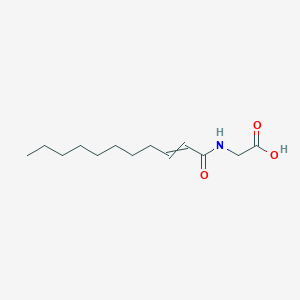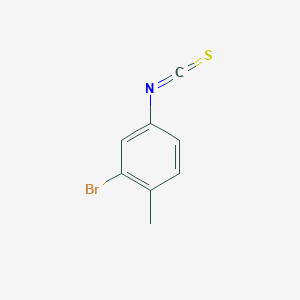![molecular formula C10H19NO4 B12571559 [(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid CAS No. 277298-32-5](/img/structure/B12571559.png)
[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a piperidine ring substituted with hydroxyl groups and a propyl chain, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid typically involves multi-step organic reactions. One common approach is the stereoselective reduction of a suitable precursor, followed by functional group modifications to introduce the hydroxyl and propyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the piperidine ring.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can produce halogenated derivatives.
Applications De Recherche Scientifique
[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of [(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid involves its interaction with specific molecular targets. The hydroxyl groups and the piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(3S,4S,5R)-2,3,4-Trihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]methylaminoacetic acid: This compound shares similar functional groups but differs in the ring structure and stereochemistry.
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxybenzoate: Another compound with multiple hydroxyl groups and potential biological activity.
Uniqueness
[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and propyl groups on the piperidine ring. This combination of features makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
277298-32-5 |
|---|---|
Formule moléculaire |
C10H19NO4 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2-[(3S,4S,5R)-3,4-dihydroxy-5-propylpiperidin-1-yl]acetic acid |
InChI |
InChI=1S/C10H19NO4/c1-2-3-7-4-11(6-9(13)14)5-8(12)10(7)15/h7-8,10,12,15H,2-6H2,1H3,(H,13,14)/t7-,8+,10+/m1/s1 |
Clé InChI |
RRZRFLJAGRLBRS-WEDXCCLWSA-N |
SMILES isomérique |
CCC[C@@H]1CN(C[C@@H]([C@H]1O)O)CC(=O)O |
SMILES canonique |
CCCC1CN(CC(C1O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)


![2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate](/img/structure/B12571520.png)


![2H-[1,3,5]oxadiazino[3,2-a]benzimidazole](/img/structure/B12571537.png)
![6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B12571539.png)
![3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine](/img/structure/B12571544.png)
![2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B12571547.png)
![N,N-Bis[2-(carboxymethoxy)ethyl]glycine](/img/structure/B12571552.png)

